2-chloro-N-[6-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]-2-pyridinyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[6-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]-2-pyridinyl]-5-nitrobenzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Reactions
Formation of Quinazolinones : This chemical is instrumental in the synthesis of various quinazolinones, demonstrating its utility in creating potential anticancer candidates. It serves as a precursor in multi-step synthesis processes that explore the steric effects upon cyclisation-dehydrogenation steps (S. López et al., 2000).
Medicinal Chemistry and Drug Synthesis
Cytotoxicity Studies : The compound is used in the synthesis of various derivatives for cytotoxicity studies. These derivatives have shown significant effects in vitro against cancer cell lines, indicating the compound's potential in developing anticancer agents (M. Hour et al., 2007).
Synthesis of GDC-0449, an Antineoplastic Drug : An effective synthesis route for GDC-0449, an antineoplastic drug, involves the use of 2-chloro-N-[6-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]-2-pyridinyl]-5-nitrobenzamide. This demonstrates its role in the development of critical cancer treatments (Meng Cao et al., 2014).
Chemical Biology
- Study on Bacterial and Presystemic Nitroreductase Metabolism : Research into the bacterial and presystemic nitroreductase metabolism of derivatives of this chemical has implications in understanding its mutagenicity and bioavailability. Such studies are crucial for evaluating the potential of derivatives as chemopreventive agents (I. Kapetanovic et al., 2012).
properties
Product Name |
2-chloro-N-[6-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]-2-pyridinyl]-5-nitrobenzamide |
---|---|
Molecular Formula |
C19H11Cl2N5O6 |
Molecular Weight |
476.2 g/mol |
IUPAC Name |
2-chloro-N-[6-[(2-chloro-5-nitrobenzoyl)amino]pyridin-2-yl]-5-nitrobenzamide |
InChI |
InChI=1S/C19H11Cl2N5O6/c20-14-6-4-10(25(29)30)8-12(14)18(27)23-16-2-1-3-17(22-16)24-19(28)13-9-11(26(31)32)5-7-15(13)21/h1-9H,(H2,22,23,24,27,28) |
InChI Key |
CQUNMROLUJQCJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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